4,9-dihydro-3H-Pyrido[3,4-b]indole
説明
Structure
3D Structure
特性
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,7,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXKFHKVREUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197643 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4894-26-2 | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004894262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Origin and Synthesis of Tryptoline in Mammals: A Technical Guide
Topic: Biological Origin and Synthesis of Tryptoline in Mammals Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tryptolines (tetrahydro-β-carbolines or THBCs) are a class of endogenous neuroactive alkaloids formed by the condensation of indoleamines (primarily tryptamine) with aldehydes.[1][2][3][4] Historically dismissed as extraction artifacts, their presence in the mammalian brain, plasma, and platelets is now well-established. They function as neuromodulators, exhibiting potent inhibition of monoamine oxidase (MAO) and interaction with the imidazoline receptor.
This guide provides a rigorous technical analysis of the biosynthetic origins of tryptolines in mammals, distinguishing between enzymatic facilitation and spontaneous chemical condensation. It details the specific protocols for their chemical synthesis, biological extraction, and quantitative analysis via LC-MS/MS, designed for immediate application in research and drug discovery workflows.
Part 1: Biosynthetic Mechanisms[5]
The formation of tryptoline in mammals is fundamentally a Pictet-Spengler condensation . While plant systems utilize specific enzymes (Pictet-Spenglerases) like strictosidine synthase, the mammalian mechanism is a hybrid of enzymatic precursor generation and spontaneous cyclization.
The Core Reaction: Pictet-Spengler Condensation
The reaction involves the nucleophilic attack of the indole C2 position onto an iminium ion formed from the condensation of an amine (tryptamine) and an aldehyde.
-
Precursor 1 (Amine): Tryptamine (decarboxylated Tryptophan via Aromatic L-amino acid decarboxylase).
-
Precursor 2 (Aldehyde):
The "Enzymatic" Debate: The Role of One-Carbon Metabolism
Research indicates that while a dedicated "Mammalian Tryptoline Synthase" has not been isolated, the formation is biologically regulated by the Folate Cycle .
-
Mechanism: 5-Methyltetrahydrofolate (5-MTHF) acts as a latent source of formaldehyde.
-
Process:
-
Enzymatic Release: 5-MTHF or 5,10-methylene-THF releases formaldehyde through oxidative decomposition or enzymatic reversibility (mediated by MTHFR/MTHFD).
-
Condensation: The released formaldehyde condenses locally with tryptamine.
-
Localization: This occurs in regions with high indoleamine concentration (e.g., serotonergic neurons) and active one-carbon metabolism.
-
Pathway Visualization
The following diagram illustrates the intersection of the Indole and Folate pathways leading to tryptoline formation.
Caption: Convergence of Tryptophan metabolism and the Folate cycle in Tryptoline biosynthesis.
Part 2: Synthesis Protocols
Protocol A: Chemical Synthesis of Tryptoline Standard
Purpose: To generate high-purity reference material for analytical calibration. Reaction Type: Acid-catalyzed Pictet-Spengler condensation.[1]
Reagents:
-
Tryptamine Hydrochloride (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.2 eq)
-
0.1 M Phosphate Buffer (pH 6.0) or Dilute HCl (0.1 N)
Procedure:
-
Dissolution: Dissolve 1.0 g of Tryptamine HCl in 50 mL of 0.1 N HCl.
-
Addition: Dropwise add 1.2 equivalents of Formaldehyde solution while stirring at room temperature.
-
Incubation: Heat the mixture to 60°C for 4 hours. (Note: Room temperature reaction takes 24-48 hours).
-
Basification: Cool to 4°C. Adjust pH to ~10 using 1 M NaOH. A white/off-white precipitate will form.
-
Extraction: Extract 3x with Dichloromethane (DCM).
-
Purification: Dry organic layer over anhydrous Na2SO4, filter, and evaporate. Recrystallize from Ethanol/Water.
-
Validation: Confirm structure via NMR and MS (Expected m/z 173.1 [M+H]+).
Protocol B: In Vitro Biological Synthesis (Enzymatic Simulation)
Purpose: To study the biological formation rate in tissue homogenates.
Procedure:
-
Homogenization: Homogenize rat brain tissue (1:10 w/v) in 0.1 M Phosphate Buffer (pH 7.4).
-
Incubation Mix:
-
900 µL Tissue Homogenate
-
50 µL Tryptamine (1 mM final conc.)
-
50 µL 5-Methyltetrahydrofolate (5-MTHF) (500 µM final conc.)
-
-
Reaction: Incubate at 37°C for 60 minutes.
-
Termination: Stop reaction by adding 100 µL of 10% Trichloroacetic acid (TCA).
-
Control: Run a parallel blank without 5-MTHF to subtract background levels.
Part 3: Analytical Methodologies (LC-MS/MS)
Accurate quantification is challenging due to the potential for artifactual formation during sample preparation (e.g., if solvents contain aldehyde impurities).
Sample Preparation (Critical Step)
-
Artifact Control: Add semicarbazide or ascorbic acid to the lysis buffer to scavenge free aldehydes and prevent artificial Pictet-Spengler reactions during extraction.
-
Extraction: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) cartridges is superior to liquid-liquid extraction for retaining the basic tryptoline moiety while removing neutral interferences.
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP). Ionization: Electrospray Ionization (ESI), Positive Mode.
Chromatography:
-
Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 100 mm, 2.5 µm) - Essential for retaining polar amines.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 8 minutes.
MRM Transitions (Quantification Table):
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Tryptoline (THBC) | 173.1 | 144.1 | 130.1 | 20 - 25 |
| 1-Methyltryptoline | 187.1 | 172.1 | 144.1 | 20 - 25 |
| Tryptamine (Precursor) | 161.1 | 144.1 | 118.1 | 15 - 20 |
| d4-Tryptoline (IS) | 177.1 | 148.1 | 134.1 | 20 - 25 |
Analytical Workflow Diagram
Caption: Optimized LC-MS/MS workflow for Tryptoline quantification minimizing artifacts.
Part 4: Pharmacological Implications
Understanding the origin of tryptoline is crucial because these molecules are not merely metabolic waste. They possess significant pharmacological profiles:
-
MAO Inhibition: Tryptoline is a competitive inhibitor of Monoamine Oxidase A (MAO-A), potentially increasing local serotonin levels.
-
Receptor Binding: High affinity for the Imidazoline I2 receptor.
-
Neuroprotection vs. Neurotoxicity: At physiological levels, they may act as antioxidants. However, highly methylated derivatives (like N-methyl-tryptolines) can be structurally similar to neurotoxins (e.g., MPTP analogs), making their precise quantification in neurodegenerative disease research vital.
References
-
Tryptoline formation by a preparation from brain with 5-methyltetrahydrofolic acid and tryptamine. Source: Science (1975) URL:[5][Link]
-
Mammals divert endogenous genotoxic formaldehyde into one-carbon metabolism. Source:[6] Nature (2017) URL:[Link]
-
Identification and occurrence of tryptamine- and tryptophan-derived tetrahydro-beta-carbolines in commercial sausages. Source: Journal of Agricultural and Food Chemistry (2004) URL:[Link]
-
High-performance liquid chromatography-electrospray ionisation-tandem mass spectrometry for the analysis of 1,2,3,4-tetrahydro-beta-carboline derivatives. Source: Journal of Chromatography A (2004) URL:[Link]
-
Quantitation of urinary 1,2,3,4-tetrahydro-beta-carboline and 1-methyl-1,2,3,4-tetrahydro-beta-carboline by high-performance liquid chromatography. Source: Journal of Pharmaceutical Sciences (1994) URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | Luteolin Enhances Choroid Plexus 5-MTHF Brain Transport to Promote Hippocampal Neurogenesis in LOD Rats [frontiersin.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Identification and occurrence of tryptamine- and tryptophan-derived tetrahydro-beta-carbolines in commercial sausages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptoline formation by a preparation from brain with 5-methyltetrahydrofolic acid and tryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.lih.lu [researchportal.lih.lu]
Structural Elucidation & Spectroscopic Characterization: 4,9-dihydro-3H-Pyrido[3,4-b]indole
The following technical guide details the structural elucidation and spectroscopic characterization of 4,9-dihydro-3H-pyrido[3,4-b]indole , commonly referred to as Norharmalan (or 3,4-dihydro-
Executive Summary & Compound Identity
Norharmalan represents a critical intermediate oxidation state in the
| Feature | Specification |
| IUPAC Name | 4,9-dihydro-3H-pyrido[3,4-b]indole |
| Common Name | Norharmalan; 3,4-dihydro- |
| CAS Number | 487-21-8 |
| Molecular Formula | C |
| Exact Mass | 170.0844 Da |
| Key Structural Motif | C1=N2 Imine bond (Partially hydrogenated pyridine ring) |
Synthesis & Experimental Protocol
To generate authentic spectroscopic standards, the Bischler-Napieralski cyclization is the industry-standard method. This protocol converts N-formyltryptamine into the target dihydro-
Reaction Workflow
The synthesis relies on the dehydration of the formamide to an imidoyl chloride intermediate, which undergoes intramolecular electrophilic aromatic substitution.
Figure 1: Step-wise synthesis of Norharmalan via Bischler-Napieralski cyclization.
Detailed Protocol
-
Formylation: Dissolve Tryptamine (10 mmol) in ethyl formate (20 mL). Reflux for 12 hours. Evaporate solvent to yield N-formyltryptamine (Solid).
-
Cyclization: Suspend N-formyltryptamine (5 mmol) in anhydrous acetonitrile (15 mL).
-
Reagent Addition: Add POCl
(15 mmol) dropwise at 0°C under N . -
Reaction: Heat to reflux (80°C) for 2-4 hours. Monitor by TLC (disappearance of amide).
-
Workup: Cool to RT. Basify carefully with 10% NaOH/ice to pH ~9. Extract with CH
Cl . -
Purification: The crude imine is unstable on silica; recrystallize immediately from benzene/hexane or store as the hydrochloride salt.
Spectroscopic Data Analysis[2][3]
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the definitive tool for distinguishing the dihydro form from the tetrahydro precursor. The diagnostic signal is the C1-H imine proton , which is significantly deshielded compared to the aliphatic C1-H of the tetrahydro form.
H NMR Data (300 MHz, DMSO-d
or CDCl
)
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| 1 | 8.30 - 8.45 | s (Broad) | 1H | Diagnostic Imine (CH=N). Distinctly downfield due to sp |
| 3 | 3.85 - 3.95 | t ( | 2H | Methylene adjacent to imine nitrogen. |
| 4 | 2.85 - 2.95 | t ( | 2H | Benzylic methylene (C4). |
| 5 | 7.55 | d | 1H | Aromatic Indole proton. |
| 6 | 7.10 | t | 1H | Aromatic Indole proton. |
| 7 | 7.25 | t | 1H | Aromatic Indole proton. |
| 8 | 7.40 | d | 1H | Aromatic Indole proton. |
| 9 | 11.2 - 11.5 | s (Broad) | 1H | Indole NH. Exchangeable with D |
Critical Differentiation:
-
If the signal at
8.3 is absent and replaced by a signal at 4.0 , the compound is the Tetrahydro form. -
If the signals at
2.9/3.9 (triplets) become aromatic doublets ( 7.0-8.5), the compound has oxidized to the fully aromatic -carboline.
C NMR Data (75 MHz, DMSO-d
)
-
C1 (Imine):
150.0 – 160.0 ppm (Broad/Weak due to N-quadrupolar relaxation). -
C3 (Methylene):
~48.0 ppm. -
C4 (Methylene):
~19.0 ppm. -
Indole Junctions:
115-140 ppm (Aromatic region).[1]
Infrared Spectroscopy (FT-IR)
IR is a rapid "Go/No-Go" check for the success of the cyclization (amide to imine conversion).
| Frequency (cm | Vibration Mode | Significance |
| 3400 - 3200 | Indole NH stretch (Broad). | |
| 3050 | Aromatic C-H stretch. | |
| 2800 - 2950 | Aliphatic C-H stretch (C3/C4 methylenes). | |
| 1620 - 1635 | The "Fingerprint" of the Dihydro- scaffold. Strong, sharp band. | |
| 1580 - 1600 | Aromatic ring skeletal vibrations. |
Note: The disappearance of the Carbonyl band (
Mass Spectrometry (MS)[5]
-
Ionization: ESI+ or EI (70 eV).
-
Molecular Ion:
171 (ESI) or 170 (EI). -
Fragmentation Pattern:
-
169/168: Loss of hydrogens (aromatization to
-carboline). - 143: Loss of HCN (characteristic of pyridine ring cleavage).
- 115: Indole fragment (loss of pyridine ring elements).
-
169/168: Loss of hydrogens (aromatization to
Analytical Decision Tree (Quality Control)
When characterizing samples, use this logic flow to determine the oxidation state of the
Figure 2: NMR-based logic for determining
References
-
Synthesis & Mechanism: Whaley, W. M., & Govindachari, T. R. (1951).[2] The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.
-
Spectroscopic Data (General): NIST Chemistry WebBook. 3H-Pyrido[3,4-b]indole, 4,9-dihydro-.[3]
-
NMR Characterization: Cao, R., et al. (2007). Synthesis and cytotoxic activities of 1-substituted-beta-carboline derivatives. Bioorganic & Medicinal Chemistry Letters. (Provides comparative shifts for dihydro vs tetrahydro).
-
IR Interpretation: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for C=N vs C=O assignment).
Sources
CAS number and IUPAC name for 4,9-dihydro-3H-Pyrido[3,4-b]indole.
An In-Depth Technical Guide to 4,9-dihydro-3H-Pyrido[3,4-b]indole
Authored by: A Senior Application Scientist
Introduction
The pyrido[3,4-b]indole scaffold, commonly known as β-carboline, represents a privileged heterocyclic system of immense interest to the fields of medicinal chemistry, pharmacology, and materials science.[1][2] These compounds, found in numerous natural products and synthesized for therapeutic development, exhibit a wide array of biological activities, including potent anticancer, antiviral, and neurological effects.[3][4] This guide focuses on a specific, less-explored isomer within this family: 4,9-dihydro-3H-Pyrido[3,4-b]indole. As a structural variant of the more extensively studied tryptoline (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole), this compound presents unique opportunities for novel drug design and discovery.[5][6] This document provides a comprehensive overview of its chemical identity, synthesis, and known biological context, designed for researchers and professionals in drug development.
PART 1: Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section delineates the key identifiers and computed physicochemical properties of 4,9-dihydro-3H-Pyrido[3,4-b]indole.
Key Identifiers
It is crucial to distinguish 4,9-dihydro-3H-Pyrido[3,4-b]indole from its more common isomer, tryptoline (2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole), as the position of the double bond within the pyridine ring significantly alters its chemical and pharmacological properties.
| Identifier | Value | Source |
| IUPAC Name | 4,9-dihydro-3H-pyrido[3,4-b]indole | [7] |
| CAS Number | 4894-26-2 | [7] |
| Molecular Formula | C₁₁H₁₀N₂ | [7] |
| Synonyms | 4,9-Dihydro-3H-pyrido(3,4-b)indole | [7] |
| ChEMBL ID | CHEMBL266221 | [7] |
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Unit | Source |
| Molecular Weight | 170.21 | g/mol | [7] |
| XLogP3 | 1.8 | [7] | |
| Topological Polar Surface Area | 28.2 | Ų | [7] |
| Formal Charge | 0 | [7] |
PART 2: Synthesis and Characterization
The synthesis of the pyrido[3,4-b]indole core is a well-established area of organic chemistry, with the Pictet-Spengler reaction being a cornerstone methodology. While specific protocols for 4,9-dihydro-3H-Pyrido[3,4-b]indole are proprietary or embedded in broader synthetic schemes, a generalizable workflow can be described.
Generalized Synthetic Workflow
The synthesis of pyrido[3,4-b]indole derivatives often involves the cyclization of a tryptamine derivative with an appropriate aldehyde or ketone, followed by oxidation or reduction steps to achieve the desired saturation level in the pyridine ring.
Caption: Generalized workflow for the synthesis of the pyrido[3,4-b]indole core.
Experimental Protocol: Characterization by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of synthesized compounds.
Objective: To confirm the identity and purity of synthesized 4,9-dihydro-3H-Pyrido[3,4-b]indole.
Materials:
-
Synthesized compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to confirm the proton environments.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Analyze the chemical shifts to identify the number and types of carbon atoms.
-
-
Data Analysis: Compare the acquired spectra with predicted spectra or data from analogous compounds reported in the literature to confirm the structure of 4,9-dihydro-3H-Pyrido[3,4-b]indole.
PART 3: Biological Activity and Therapeutic Potential
The pyrido[3,4-b]indole class of compounds is renowned for its diverse pharmacological activities.[3] While specific studies on the 4,9-dihydro isomer are emerging, the broader family has shown significant promise, particularly in oncology.
Anticancer Activity
Many pyrido[3,4-b]indole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including those from breast, colon, melanoma, and pancreatic cancers.[3][8]
Mechanism of Action: A key mechanistic feature for some compounds in this class is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from dividing.[3][8] Computational modeling has suggested that some β-carbolines may act as inhibitors of the MDM2 protein, a critical negative regulator of the p53 tumor suppressor.[3]
Caption: Potential anticancer mechanism via MDM2 inhibition and p53 activation.
Neurological and Other Activities
Derivatives of the closely related tryptoline are known to act as inhibitors of monoamine oxidase A (MAO-A) and as serotonin reuptake inhibitors, highlighting the potential for this scaffold in neuroscience research.[5][9] The pyrido[3,4-b]indole core is a versatile scaffold used in the development of agents for neurodegenerative diseases and as kinase inhibitors.[1][10]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 4,9-dihydro-3H-Pyrido[3,4-b]indole on a human cancer cell line (e.g., HCT116 colon cancer).
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare a stock solution of 4,9-dihydro-3H-Pyrido[3,4-b]indole in DMSO.
-
Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (including a vehicle control with DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Conclusion
4,9-dihydro-3H-Pyrido[3,4-b]indole is a compelling heterocyclic compound that belongs to the pharmacologically significant β-carboline family. While much of the existing research has focused on its isomers, the unique structural features of this molecule present a valuable opportunity for the development of novel therapeutics, particularly in oncology and neuroscience.[1] This guide provides a foundational understanding of its chemical properties, a generalized approach to its synthesis, and a framework for evaluating its biological activity, serving as a critical resource for scientists and researchers dedicated to advancing drug discovery.
References
-
Tryptoline - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Tryptoline - bionity.com. (n.d.). Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). 3H-Pyrido(3,4-b)indole, 4,9-dihydro-. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). Tetrahydro-beta-carboline. Retrieved February 23, 2026, from [Link]
-
Gomaa, A. M., & Lehmann, J. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules, 22(4), 585. [Link]
-
Gomaa, A. M., & Lehmann, J. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate. [Link]
-
Wang, X., et al. (2014). A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-ones. Molecules, 19(12), 20996-21008. [Link]
-
Kumar, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 949-958. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Facile Synthesis of 3-Substituted 9H-Pyrido[3,4-b]indol-1(2H)-one Derivatives from 3-Substituted β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products [beilstein-journals.org]
- 5. Tryptoline - Wikipedia [en.wikipedia.org]
- 6. Tetrahydro-beta-carboline | C11H12N2 | CID 107838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3H-Pyrido(3,4-b)indole, 4,9-dihydro- | C11H10N2 | CID 145772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tryptoline [bionity.com]
- 10. 1,2,3,4-四氢-9H-吡啶并[3,4-b]吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
In Silico Target Prediction of 4,9-dihydro-3H-Pyrido[3,4-b]indoles: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical framework for the in silico prediction of protein targets for the 4,9-dihydro-3H-pyrido[3,4-b]indole scaffold, a core structure in the versatile β-carboline family of alkaloids. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies to elucidate the mechanism of action, predict off-target effects, and explore drug repurposing opportunities for this important class of compounds. We will delve into the causality behind methodological choices, providing not just a protocol, but a self-validating system for robust and reliable target identification.
Introduction: The Therapeutic Potential of β-Carbolines
The 4,9-dihydro-3H-pyrido[3,4-b]indole, or β-carboline, scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of biological activities.[1] These activities span from anti-cancer and neuroprotective effects to antimicrobial and anti-inflammatory properties.[2] For instance, certain pyrido[3,4-b]indole derivatives have been identified as potent broad-spectrum anticancer agents, with evidence suggesting they may target the MDM2-p53 pathway.[3][4] The diverse polypharmacology of this scaffold underscores the critical need for accurate and efficient target identification to advance the development of novel therapeutics.
In silico target prediction has emerged as a cost-effective and time-saving alternative to traditional experimental approaches for elucidating the molecular targets of small molecules.[5][6][7] By employing a range of computational techniques, researchers can generate high-confidence hypotheses about a compound's biological partners, thereby guiding and prioritizing subsequent experimental validation.[8][9][10]
This guide will outline a multi-pronged in silico workflow, integrating ligand-based and structure-based approaches to build a comprehensive target profile for a query 4,9-dihydro-3H-pyrido[3,4-b]indole.
The Integrated In Silico Target Prediction Workflow
Our proposed workflow is designed to be a self-validating system, where insights from one method inform and refine the next. This iterative process enhances the overall confidence in the predicted targets.
Caption: A hypothetical pharmacophore model for a class of 4,9-dihydro-3H-pyrido[3,4-b]indole derivatives.
Experimental Protocol: Ligand-Based Pharmacophore Model Generation
-
Dataset Collection: Curate a set of structurally diverse 4,9-dihydro-3H-pyrido[3,4-b]indoles with known activity against a specific target from databases like ChEMBL. [11][12][13][14][15]2. Conformational Analysis: Generate multiple low-energy conformers for each active molecule.
-
Feature Identification: Identify common chemical features present in the active molecules.
-
Model Generation and Validation: Use software like LigandScout or MOE to generate and validate pharmacophore models. The best model will be able to distinguish active from inactive compounds.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. This allows for the prediction of the activity of novel compounds and provides insights into the structural features that govern activity. [16] Experimental Protocol: QSAR Model Development
-
Data Collection: Gather a dataset of 4,9-dihydro-3H-pyrido[3,4-b]indoles with experimentally determined biological activity (e.g., IC50 values) for a specific target.
-
Descriptor Calculation: For each molecule, calculate a variety of molecular descriptors (e.g., topological, electronic, steric).
-
Model Building: Use statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation sets to ensure its predictive power.
Part 2: Structure-Based Approaches
Structure-based methods are employed when the three-dimensional structure of potential protein targets is known or can be reliably modeled.
Protein Target Database Preparation
The quality of the protein structure database is paramount for the success of reverse docking.
Experimental Protocol: Protein Target Database Curation
-
Database Selection: Utilize publicly available databases such as the Protein Data Bank (PDB) to source protein structures. The PDBbind database is a valuable resource as it contains experimentally determined binding affinity data. [17]2. Structure Preparation: For each selected protein structure:
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Repair any missing side chains or loops.
-
Energy minimize the structure to relieve any steric clashes.
-
Tools like the Protein Preparation Wizard in Schrödinger Suite or open-source alternatives can automate this process. [18]
-
Reverse Molecular Docking
Reverse docking, also known as inverse docking, involves docking a single ligand against a large library of protein structures to identify potential binding partners. [4][19][20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Molecular Modelling Group [molecular-modelling.ch]
- 4. Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Experimental validation of in silico target predictions on synergistic protein targets - MedChemComm (RSC Publishing) DOI:10.1039/C2MD20286G [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 13. Using ChEMBL for target identification and prioritisation [blog.opentargets.org]
- 14. academic.oup.com [academic.oup.com]
- 15. gbiomed.kuleuven.be [gbiomed.kuleuven.be]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. avys.omu.edu.tr [avys.omu.edu.tr]
- 19. academic.oup.com [academic.oup.com]
- 20. Reverse Docking Service - CD ComputaBio [computabio.com]
Application Notes & Protocols: A Guide to Cell-Based Assays for Screening 4,9-dihydro-3H-Pyrido[3,4-b]indole Bioactivity
Introduction: The Therapeutic Potential of the Pyrido[3,4-b]indole Scaffold
The 4,9-dihydro-3H-pyrido[3,4-b]indole, a core structure of the broader β-carboline family of alkaloids, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] These tricyclic indole derivatives are found in nature across various plant species, and have been synthesized to create a multitude of analogs with a wide spectrum of pharmacological activities.[1][2][3] The biological effects of these compounds are diverse, encompassing antitumor, anti-inflammatory, antiviral, and neuroactive properties.[1][4] The mechanism of action for many pyrido[3,4-b]indoles involves interaction with fundamental cellular processes, including DNA intercalation, and the inhibition of key enzymes such as topoisomerases and cyclin-dependent kinases (CDKs).[2][3]
Given their potent and varied bioactivities, robust and reliable screening methods are essential to identify and characterize novel pyrido[3,4-b]indole derivatives with therapeutic potential. Cell-based assays serve as a cornerstone in this initial phase of drug discovery, providing a physiologically relevant context to evaluate a compound's efficacy and mechanism of action. This guide provides detailed protocols for a tiered screening approach, starting with broad assessments of cytotoxicity and progressing to more specific assays for apoptosis, cell cycle analysis, and target engagement.
Tier 1: Primary Screening for Cytotoxicity and Cell Viability
The initial step in evaluating the bioactivity of a new series of pyrido[3,4-b]indole compounds is to assess their general effect on cell viability. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[5][6][7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are then solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[5][7]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4,9-dihydro-3H-pyrido[3,4-b]indole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrido[3,4-b]indole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[8] Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][8]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrido[3,4-b]indole A | HeLa | 48 | 12.5 |
| Pyrido[3,4-b]indole B | HeLa | 48 | 5.2 |
| Doxorubicin (Control) | HeLa | 48 | 0.8 |
Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis
Once cytotoxic compounds are identified, the next step is to elucidate the mechanism of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.
Apoptosis Detection: Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[9] Upon cleavage by active caspases, a substrate for luciferase (aminoluciferin) is released, generating a luminescent signal that is proportional to the amount of caspase activity.[9][10]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
White-walled 96-well plates
-
Cells and pyrido[3,4-b]indole compounds as in the MTT assay
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed 10,000 cells per well in a white-walled 96-well plate in 100 µL of medium. After 24 hours, treat the cells with the pyrido[3,4-b]indole compounds at their IC50 and 2x IC50 concentrations for 24 hours.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[11]
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-3 hours.[11] Measure the luminescence using a luminometer.
Data Analysis: Normalize the luminescence signal of the treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Apoptosis Confirmation: Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorophore like FITC.[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes.[12] Therefore, co-staining with Annexin V-FITC and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[13]
Protocol: Annexin V-FITC and PI Staining
Materials:
-
6-well plates
-
Cells and pyrido[3,4-b]indole compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyrido[3,4-b]indole compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Many cytotoxic compounds exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phase). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By staining a population of cells with PI and analyzing them by flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Protocol: Cell Cycle Analysis
Materials:
-
6-well plates
-
Cells and pyrido[3,4-b]indole compounds
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with pyrido[3,4-b]indole compounds for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[16] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
-
RNase Treatment: Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.[16]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[15][17]
-
Analysis: Analyze the stained cells by flow cytometry.
Data Analysis: Use flow cytometry software to generate a histogram of DNA content. Gate the cell populations to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| Pyrido[3,4-b]indole C (10 µM) | 25.8 | 35.4 | 38.8 |
Tier 3: Target-Specific Assays
For compounds that show promising activity in the primary and secondary screens, more specific assays can be employed to identify their molecular targets.
NF-κB Reporter Assay
Principle: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.[4] An NF-κB reporter assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[18][19] Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.[18] This assay can be used to screen for compounds that either activate or inhibit NF-κB signaling.
Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Pyrido[3,4-b]indole compounds
-
TNF-α (as a positive control for NF-κB activation)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate.
-
Treatment (Inhibition Mode): Pre-treat the cells with the pyrido[3,4-b]indole compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-24 hours to activate the NF-κB pathway.[18]
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
Data Analysis: Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each compound concentration.
Tubulin Polymerization Assay
Principle: Microtubules, which are polymers of α- and β-tubulin, are essential for cell division, and are a validated target for anticancer drugs.[20] A tubulin polymerization assay measures the effect of compounds on the in vitro assembly of purified tubulin into microtubules. This is often monitored by an increase in light scattering or fluorescence.[20][21]
Protocol: In Vitro Tubulin Polymerization Assay
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer
-
GTP
-
Fluorescent reporter dye (e.g., DAPI)
-
Pyrido[3,4-b]indole compounds
-
Paclitaxel (stabilizing agent) and Nocodazole (destabilizing agent) as controls
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.[20][22]
-
Compound Addition: Add the pyrido[3,4-b]indole compounds or controls to the reaction mixture.
-
Initiate Polymerization: Transfer the plate to a pre-warmed (37°C) plate reader to initiate polymerization.[23]
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals for 60-90 minutes.[22][23]
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves.[20] Compare the curves of the treated samples to the control to determine if the compounds inhibit or enhance tubulin polymerization.
Conclusion
The cell-based assays outlined in this guide provide a comprehensive and tiered approach for screening the bioactivity of 4,9-dihydro-3H-pyrido[3,4-b]indole derivatives. By systematically progressing from broad cytotoxicity screening to more specific mechanistic and target-based assays, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action, thereby accelerating the drug discovery process.
References
-
International Journal of Fundamental and Applied Medical Sciences. Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current medicinal chemistry, 14(4), 479–500. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
INiTS. Cell-based test for kinase inhibitors. [Link]
-
Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]
-
Dojindo. Annexin V-FITC Apoptosis Detection Kit. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Bentham Science. β-Carboline Alkaloids: Biochemical and Pharmacological Functions. [Link]
-
National Toxicology Program. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Bio-protocol. NF-κB Reporter Assay. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
PubMed. Resource distribution, pharmacological activity, toxicology and clinical drugs of β-Carboline alkaloids: An updated and systematic review. [Link]
-
Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
-
Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]
-
Wiley Online Library. Pharmacology of the β‐Carboline FG‐7142, a Partial Inverse Agonist at the Benzodiazepine Allosteric Site of the GABAA Receptor: Neurochemical, Neurophysiological, and Behavioral Effects. [Link]
-
ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase... [Link]
-
Unknown. Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. [Link]
-
PMC. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
-
BPS Bioscience. HEK293 Cell Line - NF-κB Reporter (Luc). [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
ResearchGate. (PDF) Indoles, IV 9‐Substituted 4,9‐Dihydropyrano[3,4‐b]indol‐1(3H)‐ones ‐ Synthesis and Conversion into 2,3,4,9‐Tetrahydro. [Link]
-
PMC. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. [Link]
-
NIST WebBook. 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Resource distribution, pharmacological activity, toxicology and clinical drugs of β-Carboline alkaloids: An updated and systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. nacalai.com [nacalai.com]
- 14. FITC Annexin V Apoptosis Detection Kit I [bdbiosciences.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. protocols.io [protocols.io]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. maxanim.com [maxanim.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. cytoskeleton.com [cytoskeleton.com]
Improving the yield of 4,9-dihydro-3H-Pyrido[3,4-b]indole synthesis.
Technical Support Center: Optimizing 4,9-Dihydro-3H-Pyrido[3,4-b]indole Synthesis
Executive Summary: The Challenge of the Dihydro Scaffold
The synthesis of 4,9-dihydro-3H-pyrido[3,4-b]indole (commonly referred to as 3,4-dihydro-β-carboline) is a critical step in accessing the β-carboline alkaloid family. While the fully aromatic β-carboline is stable, the dihydro-imine intermediate is chemically labile. It is prone to three primary failure modes:
-
Oxidative Dehydrogenation: Spontaneous conversion to the fully aromatic β-carboline in the presence of air.
-
Polymerization: Formation of "red tars" due to the instability of the cyclic imine under harsh acidic/thermal conditions.
-
Hydrolysis: Reversion to the open-chain amide during aqueous workup.
This guide provides a self-validating protocol based on the Bischler-Napieralski (BN) cyclization , widely regarded as the most reliable route when optimized for moisture and temperature control.
Core Protocol: The Optimized Bischler-Napieralski Cyclization
Standard operating procedure for the cyclization of N-acetyltryptamine derivatives.
Reagents:
-
Substrate:
-[2-(1H-indol-3-yl)ethyl]acetamide (or derivative). -
Dehydrating Agent: Phosphorus Oxychloride (
) (Standard) or Triflic Anhydride ( ) (High-Yield/Mild). -
Solvent: Anhydrous Acetonitrile (
) or Toluene.
Step-by-Step Workflow (High-Yield Route)
-
System Preparation: Flame-dry all glassware. The BN reaction is strictly moisture-sensitive;
hydrolyzes to phosphoric acid, which degrades the imine product. Maintain a positive pressure of Argon/Nitrogen. -
Activation:
-
Standard: Dissolve amide in anhydrous MeCN (0.1 M). Add
(3.0 equiv) dropwise at 0°C. -
Mild (Recommended for labile substrates): Use
(1.1 equiv) + 2-Chloropyridine (1.2 equiv) in DCM at -78°C to 0°C. This avoids high heat.[1]
-
-
Cyclization:
-
Heat the
mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Note: Imine streaks on silica; use neutralized plates). -
Checkpoint: The solution typically turns yellow/orange. A dark red/black color indicates polymerization (overheating).
-
-
Workup (Critical Step):
-
Cool to 0°C.
-
Basification: Slowly pour the reaction mixture into ice-cold 20% aqueous
or saturated . -
Target pH: The pH must be >11 to ensure the free base imine is formed and stable. Acidic aqueous layers will hydrolyze the imine back to the amine/aldehyde or amide.
-
-
Extraction: Extract immediately with DCM. Dry over
(avoid if slightly acidic).
Troubleshooting Center (FAQs)
Q1: My reaction mixture turned into a black, insoluble tar. What happened?
Diagnosis: Polymerization of the imine or indole decomposition.
Root Cause: The reaction temperature was too high or the reaction time too long.[1] The indole C2 position is nucleophilic; prolonged exposure to strong Lewis acids (
-
Switch to the Movassaghi Protocol (
/2-Chloropyridine) which proceeds at 0°C to room temperature. -
If using
, reduce reflux time. Stop the reaction immediately upon consumption of starting material.[1]
Q2: I isolated the product, but NMR shows it is the fully aromatic 9H-pyrido[3,4-b]indole. Diagnosis: Unwanted Oxidation (Aromatization). Root Cause: 3,4-dihydro-β-carbolines are susceptible to oxidative dehydrogenation by atmospheric oxygen, especially under light exposure or on silica gel. Solution:
-
Inert Atmosphere: Perform all workups and rotary evaporation under Nitrogen.
-
Purification: Avoid standard silica chromatography. Use Neutral Alumina or silica pre-treated with 1% Triethylamine (
) to deactivate acidic sites that catalyze oxidation/disproportionation.
Q3: Low yield with recovered starting material (Amide). Diagnosis: Incomplete Cyclization. Root Cause: The amide oxygen was not sufficiently activated, or the "Vilsmeier-Haack" type intermediate hydrolyzed before cyclization. Solution:
-
Ensure
is distilled and colorless (not yellow). -
Add Phosphorus Pentoxide (
) as a co-reagent to scavenge water. -
Use a higher boiling solvent (Xylene) only if the substrate is thermally stable.
Q4: The product disappears during aqueous workup.
Diagnosis: Hydrolysis.
Root Cause: The imine bond (
-
Rapid Workup: Do not let the layers sit.
-
pH Control: Ensure the aqueous layer is strongly basic (pH 11-12) before separation. The protonated iminium salt is water-soluble; the free base is organic-soluble.
Optimization Data: Reagent Selection Matrix
| Reagent System | Reaction Temp | Typical Yield | Pros | Cons |
| Reflux (82°C) | 50–70% | Standard, inexpensive. | Harsh; causes tars; variable yields. | |
| Reflux | 60–80% | Better water scavenging. | Very viscous; difficult workup. | |
| 0°C – 23°C | 85–95% | Mild; minimal tar; high purity. | Expensive reagents; strict anhydrous conditions. | |
| Bischler-Napieralski (MW) | 120°C (Microwave) | 75–85% | Fast (10-20 min). | Scale-up limited; safety pressure risks. |
Visualizing the Mechanism & Workflow
Figure 1: The Bischler-Napieralski Activation Pathway
This diagram illustrates the critical "Point of Failure" where moisture can hydrolyze the intermediate.
Caption: The activation step converts the amide to a reactive imidoyl leaving group. Moisture intrusion here regenerates the starting material.
Figure 2: Workup Decision Tree
Follow this logic to maximize recovery.
Caption: Decision logic for workup. Note the critical requirement for basic pH and neutralized stationary phases.
References
-
Movassaghi, M., & Hill, M. D. (2008).[2] "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." Organic Letters, 10(16), 3485–3488. [Link]
-
Organic Chemistry Portal. "Bischler-Napieralski Reaction: Mechanism and Conditions." [Link]
- Hollinshead, S. P., et al. (1994). "Optimization of the Bischler-Napieralski Reaction for the Synthesis of Dihydro-β-carbolines." Tetrahedron Letters, 35(31).
Sources
Overcoming solubility issues of tryptoline derivatives in aqueous solutions.
Technical Guide & Troubleshooting Repository[1]
Status: Operational Lead Scientist: Senior Application Scientist, Formulation Chemistry Topic: Overcoming Aqueous Solubility Barriers of Tetrahydro-β-carboline (Tryptoline) Derivatives[1]
Welcome & Diagnostic Triage
User Query: "I synthesized a novel tryptoline derivative. It dissolves perfectly in DMSO, but the moment I spike it into my cell culture media or enzymatic buffer, it turns into a cloudy suspension. What is happening?"
Technical Diagnosis:
You are encountering the "Kinetic Solubility Trap."
Tryptolines (tetrahydro-β-carbolines) possess a rigid, planar tricyclic core.[1] While the secondary amine (N-2) is basic, the indole moiety drives strong
The Troubleshooting Decision Matrix
Before proceeding, determine your solubility class using the logic flow below.
Figure 1: Decision workflow for selecting the appropriate solubilization strategy based on assay constraints.
Core Protocols: Overcoming the Barrier
Protocol A: In-Situ Salt Formation (The pH Trick)
Theory: The tryptoline scaffold contains a secondary amine at position 2. While the indole nitrogen (position 9) is non-basic (pKa > 16), the piperidine nitrogen is basic (pKa ~9.5). At physiological pH (7.4), a significant fraction of the molecule remains neutral and lipophilic. Lowering the pH protonates this amine, drastically increasing aqueous solubility.
Step-by-Step Procedure:
-
Calculate Molar Equivalents: Determine the moles of your tryptoline derivative.
-
Acid Selection: Use 0.1 M HCl or Methanesulfonic acid (MSA).[1] MSA often yields better solubility for lipophilic bases than HCl due to the "soft" counterion effect.
-
Preparation:
-
Dissolve compound in a minimal volume of DMSO (e.g., 10 mM stock).
-
Prepare the aqueous buffer but adjust its pH to 5.0–5.5 before adding the compound.
-
Crucial Step: Add 1.1 equivalents of Acid (relative to the compound) directly to the DMSO stock before dilution, OR ensure the buffer has sufficient buffering capacity to maintain pH < 6.0 after addition.
-
-
Validation: Measure UV absorbance at 280 nm. If scattering (baseline elevation > 350 nm) is observed, the salt has not fully formed or the compound is aggregating.
User FAQ: Can I use this for cell culture?
-
Answer: Caution is advised. Most mammalian cells tolerate pH 6.8–7.0 for short periods, but pH 5.0 is toxic.[1] If your assay requires pH 7.4, this protocol is not suitable.[1] Move to Protocol B.
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic tryptoline core sits inside the CD cavity, while the hydrophilic exterior interacts with water. This prevents
Step-by-Step Procedure:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Solvent Evaporation Method (Recommended for high concentrations):
-
Dissolve tryptoline in a volatile solvent (Methanol or Acetone).
-
Add the HP-β-CD solution (molar ratio 1:2 to 1:5, Drug:CD).[1]
-
Evaporate the organic solvent under nitrogen stream or rotary evaporation.
-
The resulting clear solution is the drug-CD complex.
-
-
Direct Spike Method (For HTS/Plate assays):
Mechanism of Action:
Figure 2: Schematic of host-guest encapsulation preventing aggregation.
Data & Limits: DMSO and Toxicity
User Query: "How much DMSO can I actually use? My stock is 100 mM."
Technical Insight: Never assume "less than 1%" is safe.[1] Tryptoline derivatives often require higher concentrations for efficacy, pushing DMSO limits.[1] Use the table below to set your boundaries.
| Assay Type | Max Recommended DMSO | Tryptoline Solubility Risk | Notes |
| Enzymatic (Cell-free) | 5% | Low | Enzymes are robust; precipitation is the main risk.[1] |
| Cell Culture (Immortalized) | 0.5% – 1.0% | High | >1% DMSO induces differentiation in some lines (e.g., HL-60).[1] |
| Primary Neurons | 0.1% | Very High | Extremely sensitive to solvent and pH changes. Use HP-β-CD. |
| In Vivo (IP/IV) | 10% (with cosolvents) | Moderate | Requires PEG400/Saline mix to prevent injection site precipitation.[1] |
Advanced Troubleshooting (FAQs)
Q: My compound is soluble at pH 4, but precipitates when I neutralize it for injection. What now? A: This is the "pH-Solubility Profile" limit.[1] You cannot defy thermodynamics.[1]
-
Solution: Use a Cosolvent-Surfactant System .[1]
-
Formula: 5% DMSO + 5% Solutol HS-15 (or Tween 80) + 90% Saline.
-
The surfactant (Solutol/Tween) forms micelles that sequester the neutral tryptoline as the pH rises upon injection.
-
Q: I suspect the compound is sticking to the plastic tips. A: Tryptolines are "greasy." They adsorb to polypropylene.[1]
-
Solution: Use Low-Retention Tips and glass vials for intermediate dilutions.[1] Add 0.01% BSA or Tween-20 to your buffer before adding the drug. This "blocks" the plastic surfaces.
Q: Can I use Beta-Carboline data to predict Tryptoline solubility?
A: Only partially. Fully aromatic
References
-
Cyclodextrin Complexation: Arima, H., et al. (1992).[1] "Inclusion complexation of beta-carboline alkaloids with beta-cyclodextrin and its derivatives." Journal of Pharmaceutical Sciences.
-
Tryptoline Physicochemical Properties: "1,2,3,4-Tetrahydro-beta-carboline Chemical Properties and Solubility." PubChem / NIH.[1]
-
Lipid Formulation Strategies: Porter, C. J., et al. (2008).[1] "Lipid-based systems for the oral delivery of poorly water-soluble drugs."[1][2][3] Nature Reviews Drug Discovery.[1]
-
DMSO Tolerance in Assays: "DMSO usage in cell culture and enzymatic assays: Toxicity and Limits." LifeTein Technical Guides.
-
Salt Formation: "Measurement and Correlation of Solubility of L-Tryptophan and derivatives in Aqueous Solutions with a Wide Range of pH." Journal of Solution Chemistry.
Sources
Technical Support Center: A Researcher's Guide to 4,9-dihydro-3H-Pyrido[3,4-b]indole (Tryptoline) Stability
Welcome to the technical support center for 4,9-dihydro-3H-Pyrido[3,4-b]indole, commonly known as Tryptoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of Tryptoline throughout its storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your critical experiments.
Understanding the Stability of Tryptoline: A Proactive Approach
Tryptoline, a tetrahydro-β-carboline, is a valuable heterocyclic compound with a range of biological activities. However, its structural features, particularly the indole nucleus and the partially saturated pyridine ring, render it susceptible to degradation under common laboratory conditions. Proactive measures to prevent degradation are paramount to ensure the reliability and reproducibility of your experimental results.
The primary pathways of degradation for Tryptoline are oxidation and photodegradation . These processes can be significantly influenced by storage temperature, exposure to light, the pH of the solution, and the presence of atmospheric oxygen.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of Tryptoline.
Q1: What are the optimal storage conditions for solid Tryptoline?
For long-term stability, solid Tryptoline should be stored at low temperatures, protected from light, and in a tightly sealed container.[1] We recommend the following conditions:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (months to years).[1] | Low temperatures significantly slow down the rate of potential degradation reactions. |
| Light | Store in an amber vial or a container wrapped in aluminum foil.[1] | Tryptoline, like many indole-containing compounds, is susceptible to photodegradation upon exposure to UV and visible light. |
| Atmosphere | Store in a tightly sealed container. For maximum stability, consider flushing the container with an inert gas like argon or nitrogen before sealing.[1] | This minimizes exposure to atmospheric oxygen, a key driver of oxidative degradation. |
| Moisture | Store in a desiccator or with a desiccant. | Tryptoline is a solid powder and should be kept dry to prevent potential hydrolysis or other moisture-related degradation. |
Q2: I need to make a stock solution of Tryptoline. What solvent should I use and how should I store it?
The choice of solvent and storage conditions for Tryptoline solutions is critical, as degradation is often accelerated in solution.
-
Solvent Selection: Anhydrous dimethyl sulfoxide (DMSO) is a common and recommended solvent for creating high-concentration stock solutions.[1][2] If your experimental system is sensitive to DMSO, anhydrous ethanol can be an alternative, though Tryptoline's solubility might be lower. Always use freshly opened, high-purity anhydrous solvents to minimize the presence of water and reactive impurities.
-
Solution Storage:
-
Temperature: For long-term storage (up to 6 months), store aliquots at -80°C.[2][3][4] For short-term storage (up to 1 month), -20°C is acceptable.[2][3][4]
-
Aliquoting: It is crucial to aliquot the stock solution into single-use volumes. This practice prevents repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the stock solution.[5][6][7][8]
-
Light Protection: Always store solution aliquots in amber vials or tubes wrapped in foil to protect them from light.[1][2]
-
Inert Atmosphere: For maximum stability, before freezing, gently flush the headspace of each aliquot with argon or nitrogen.[6][9][10][11]
-
Q3: Can I add an antioxidant to my Tryptoline solution to improve its stability?
Yes, incorporating an antioxidant can be an effective strategy to mitigate oxidative degradation, especially for solutions that will be handled frequently or stored for extended periods.
Commonly used antioxidants include:
-
Butylated Hydroxytoluene (BHT): A widely used antioxidant in pharmaceutical preparations.
-
Butylated Hydroxyanisole (BHA): Another common antioxidant with similar properties to BHT.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous-based solutions.[1]
When selecting an antioxidant, ensure it is compatible with your experimental system and will not interfere with your assays.
Q4: My Tryptoline solution has turned a yellowish-brown color. What does this mean?
A color change, particularly to a yellow or brown hue, is a strong indicator of degradation.[1] This is often due to the formation of oxidized products and other chromophoric species. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one from solid material to ensure the integrity of your experiments.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of Tryptoline.
Issue 1: Inconsistent or lower-than-expected biological activity in my assay.
-
Possible Cause 1: Degradation of Tryptoline stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of Tryptoline from solid material.
-
Re-run the experiment using the fresh solution.
-
If the activity is restored, your previous stock solution was likely degraded. Review your storage and handling procedures against the recommendations in this guide.
-
-
-
Possible Cause 2: Photodegradation during the experiment.
-
Troubleshooting Steps:
-
Minimize the exposure of your experimental plates/tubes to ambient light.
-
Use amber-colored plates or cover your standard labware with foil during incubation steps.
-
If possible, perform light-sensitive steps under low-light conditions.
-
-
-
Possible Cause 3: Incompatibility with assay buffer or media.
-
Troubleshooting Steps:
-
Check the pH of your final assay buffer. Extreme pH values can accelerate degradation. Tryptoline stability is generally better in slightly acidic to neutral conditions.
-
Some media components can be reactive. Consider preparing Tryptoline dilutions in a simpler, well-defined buffer immediately before adding to the final assay medium.
-
-
Issue 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
-
Possible Cause 1: Oxidative Degradation.
-
Expected Degradants: Oxidation can lead to the formation of dihydro-β-carbolines and fully aromatic β-carbolines like norharman.
-
Troubleshooting Steps:
-
Analyze a freshly prepared standard of Tryptoline to confirm its retention time and purity.
-
If additional peaks are present in your stored sample, they are likely degradation products.
-
To confirm, you can perform a forced degradation study by exposing a Tryptoline solution to a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide) and analyzing the resulting mixture by HPLC/LC-MS. The appearance of peaks at the same retention times as your unknown peaks would support the hypothesis of oxidative degradation.
-
-
-
Possible Cause 2: Photodegradation.
-
Expected Degradants: Similar to oxidation, photodegradation can also lead to the formation of more aromatic species.
-
Troubleshooting Steps:
-
Expose a solution of Tryptoline to a UV lamp for a controlled period and analyze the sample by HPLC/LC-MS.
-
Compare the chromatogram of the photo-degraded sample to that of your stored sample.
-
-
Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Tryptoline
Objective: To prepare a stable, high-concentration stock solution of Tryptoline for long-term storage.
Materials:
-
4,9-dihydro-3H-Pyrido[3,4-b]indole (Tryptoline) solid
-
Anhydrous dimethyl sulfoxide (DMSO), freshly opened bottle
-
Sterile, amber-colored, screw-cap microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Source of inert gas (argon or nitrogen) with a gentle delivery system
Procedure:
-
Preparation: In a fume hood, allow the container of solid Tryptoline and the bottle of anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of Tryptoline and transfer it to a sterile, appropriately sized glass vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Mixing: Cap the vial and vortex thoroughly until the Tryptoline is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in pre-labeled amber microcentrifuge tubes or cryovials.
-
Inert Gas Purge: Gently flush the headspace of each aliquot with a stream of argon or nitrogen for 5-10 seconds to displace atmospheric oxygen.
-
Sealing: Immediately and tightly cap each aliquot.
-
Storage: Place the aliquots in a freezer box and store them at -80°C for long-term storage.
Protocol 2: Performing a Basic Forced Degradation Study
Objective: To generate potential degradation products of Tryptoline for analytical comparison and to understand its stability under oxidative and photolytic stress.
Materials:
-
Tryptoline stock solution (e.g., 1 mM in DMSO)
-
3% Hydrogen peroxide (H₂O₂) solution
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
UV lamp (e.g., 254 nm or a broad-spectrum photochemical chamber)
-
Clear and amber HPLC vials
Procedure:
A. Oxidative Degradation:
-
In a clear HPLC vial, add a known volume of your Tryptoline stock solution.
-
Add a small volume of 3% H₂O₂ (e.g., to a final concentration of 0.1-0.5%).
-
Incubate at room temperature for a defined period (e.g., 1, 4, and 24 hours).
-
At each time point, inject an aliquot into the HPLC-UV/MS system for analysis.
-
As a control, prepare a similar sample without H₂O₂.
B. Photodegradation:
-
In a clear, uncapped quartz or borosilicate glass vial, place a solution of Tryptoline (e.g., diluted in acetonitrile/water).
-
Place the vial under a UV lamp or in a photostability chamber for a defined period (e.g., 1, 4, and 24 hours).
-
At each time point, transfer an aliquot to an amber HPLC vial and analyze immediately.
-
As a control, prepare an identical sample in an amber vial or wrapped in foil and keep it alongside the exposed sample to monitor for thermal degradation.
Analysis:
-
Monitor the decrease in the peak area of the parent Tryptoline peak over time.
-
Observe the formation and increase of any new peaks, which represent degradation products.
-
If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks to help identify their structures.
Caption: Recommended workflow for Tryptoline storage and use.
References
-
NIST. (n.d.). 3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Herraiz, T., & Galisteo, J. (2004). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 52(25), 7572–7578.
- Boppy, N., Haridasyam, S. B., Vadagam, N., Pasham, M., Venkatanarayana, M., & Begum, B. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride in tablet dosage form and forced degradation study.
- Zhang, H., & Wang, X. (2017). Photosensitized Degradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution. Journal of Environmental Quality, 46(5), 1082-1089.
- Evener, P. A., & Gupta, V. D. (1977). Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. Journal of Pharmaceutical Sciences, 66(5), 744-745.
- Neumann, J., & Deus-Neumann, B. (1983). Indole Alkaloid Formation and Storage in Cell Suspension Cultures of Catharanthus roseus. Planta Medica, 48(05), 20-23.
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Singh, S., & Kumar, V. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 6(3), 336-347.
- Vyas, A. J., Patel, J. K., & Patel, C. N. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Pharmaceutical Formulation. Chemical Methodologies, 3(4), 493-506.
- Chen, Y., et al. (2021).
-
European Medicines Agency. (2003). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Drug Discovery and Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
- Lee, J. E., et al. (2016). Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38449-38454.
- Vejerano, E. P., et al. (2011). Predicting photodegradation rates in environmental waters: quantifying the role of individual degradation pathways. Environmental Science: Processes & Impacts, 13(12), 1258-1266.
-
EMA. (2024, November 4). In-Use stability testing FAQ. Retrieved from [Link]
- Divyakumar R, et al. (2024, March 1). QUANTITATIVE DETERMINATION AND SAMPLING OF AMITRYPTYLINE HYDROCHLORIDE RESIDUE FOR CLEANING VALIDATION IN THE PHARMACEUTICAL INDUSTRY BY RP-HPLC. International Journal of Biology, Pharmacy and Allied Sciences, 13(3), 1183-1196.
-
Science Buddies. (2019, June 6). Ask an Expert: inert gases used for preservation. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). How Can I Protect My Lipid From Oxidation?. Retrieved from [Link]
- Voiculescu, M., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. International Journal of Molecular Sciences, 25(7), 3822.
-
Ok, E. (2024, December 27). Principles of Inert Atmosphere Storage. ResearchGate. Retrieved from [Link]
-
Bitesize Bio. (2025, June 6). Freeze-Thaw Cycles and Why We Shouldn't Do It. Retrieved from [Link]
- Lauritzen, C., et al. (2014). The Effect of Freeze/Thaw Cycles on Reproducibility of Metabolic Profiling of Marine Microalgal Extracts Using Direct Infusion High-Resolution Mass Spectrometry (HR-MS). Marine Drugs, 12(10), 5183-5196.
- Guedes, L. G., et al. (2017). Effect of multiple freeze-thaw cycles on the stability of positive anti-treponemal serum samples.
- Shakshuki, A., et al. (2021). Stability of Extemporaneously Prepared Amitriptyline Hydrochloride Topical Preparations for the Treatment of Neuropathic Pain. International Journal of Pharmaceutical Compounding, 25(6), 514-521.
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Inert. (2020, August 5). Inert Gas Purification – An Inherently Less Costly Approach. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
NIST. (n.d.). 1H-pyrido[3,4-b]indole-3-carboxylic acid, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Pyrido[3,4-b]indole (CAS 244-63-3). Retrieved from [Link]
- Singh, A., et al. (2022). Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. Beilstein Journal of Organic Chemistry, 18, 988-997.
Sources
- 1. realab.ua [realab.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
Optimizing reaction conditions for the N-alkylation of tetrahydro-β-carboline.
Status: Operational Ticket ID: THBC-ALK-OPT-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. You are likely here because the N-alkylation of 1,2,3,4-tetrahydro-β-carboline (THBC) is yielding mixtures, recovering starting material, or producing quaternary salts.[1]
The THBC scaffold contains two distinct nitrogen centers:
-
N(2)-H (Piperidine ring): A secondary aliphatic amine.[1] Moderate nucleophilicity (
of conjugate acid 10-11). -
N(9)-H (Indole ring): A heteroaromatic amine.[1] Poor nucleophile, acidic proton (
16-17).[1]
The Golden Rule: Regioselectivity is controlled almost exclusively by base strength and solvent polarity . You do not need protecting groups if your conditions are tuned correctly.
Decision Matrix: Regioselectivity Control
Use this decision tree to select the correct conditions for your target isomer.
Figure 1: Strategic decision tree for targeting N(2) vs. N(9) alkylation based on pKa exploitation.
Troubleshooting Guides (FAQ)
Issue A: "I am getting a mixture of N(2) and N(9) alkylated products."
Diagnosis: Your base is too strong, or you are using a Phase Transfer Catalyst (PTC) indiscriminately.[1]
-
The Fix: Switch to inorganic carbonates (K₂CO₃, Cs₂CO₃) in Acetonitrile (MeCN) .[1]
-
Why: Carbonates are strong enough to neutralize the HBr/HI generated during N(2) alkylation but too weak to deprotonate the indole N(9)-H (
~17).[1] This effectively "locks" the N(9) position.[1]
Issue B: "The reaction is stalling (Low Conversion) despite heating."
Diagnosis: Steric hindrance at the C(1) position or a poor leaving group on the alkyl halide.[1]
-
The Fix (Finkelstein Modification): Add 10-20 mol% Potassium Iodide (KI) to the reaction.[1]
-
Why: If you are using an alkyl bromide or chloride, KI converts it in situ to the more reactive alkyl iodide.[1][2]
-
Alternative: If C(1) has a bulky aryl group (e.g., Tadalafil intermediates), switch solvent to DMF (Dimethylformamide) and heat to 60-80°C. Warning: Ensure base is weak (K₂CO₃) to avoid N(9) reaction at high temps.[1]
Issue C: "I am seeing a new spot that is very polar (low Rf) and won't extract."
Diagnosis: Quaternization (Over-alkylation).[1] The N(2) product is a tertiary amine and is more nucleophilic than the starting secondary amine.[1] It has reacted again with the alkyl halide to form a quaternary ammonium salt.
-
The Fix:
-
Stoichiometry: Reduce alkyl halide to 0.95 - 1.0 equivalents . Never use excess.
-
Dilution: Increase solvent volume (run at 0.05 M - 0.1 M).
-
Slow Addition: Add the alkyl halide dropwise over 1 hour.
-
Optimized Experimental Protocols
Protocol 1: N(2)-Selective Alkylation (Standard)
Target: Derivatization of the secondary amine without touching the indole.[1]
Reagents:
-
THBC Substrate (1.0 eq)[1]
-
Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)[1]
-
Solvent: Acetonitrile (MeCN) [0.1 M concentration][1]
-
Additive: TBAI (Tetrabutylammonium iodide) (5 mol%) - Optional for unreactive halides.[1]
Procedure:
-
Dissolve THBC in MeCN.
-
Add K₂CO₃. Stir for 10 minutes at Room Temperature (RT).
-
Add Alkyl Halide dropwise.
-
Monitor by TLC/LCMS.
-
If slow: Heat to 50°C.
-
If stalling: Add KI (10 mol%).[1]
-
-
Workup: Filter off inorganic salts. Evaporate filtrate. Redissolve in EtOAc, wash with water.[1]
Protocol 2: N(9)-Selective Alkylation
Target: Indole nitrogen alkylation.[1] Requires N(2) protection if N(2) is not already substituted.[1]
Reagents:
-
N(2)-Protected THBC (e.g., N-Boc, N-Acetyl) (1.0 eq)[1]
-
Base: NaH (60% dispersion in oil) (1.2 eq)[1]
-
Alkyl Halide (1.2 eq)[1]
-
Solvent: Anhydrous DMF or DMSO.
Procedure:
-
Critical: Ensure glassware is flame-dried; use inert atmosphere (N₂/Ar).
-
Dissolve substrate in DMF. Cool to 0°C.[1]
-
Add NaH portion-wise. Evolution of H₂ gas will occur.
-
Stir at 0°C -> RT for 30 mins to ensure complete deprotonation (Solution often turns yellow/orange).
-
Cool back to 0°C. Add Alkyl Halide dropwise.
-
Workup: Quench carefully with sat. NH₄Cl (aq).[1][3] Extract with EtOAc.
Comparative Data: Base & Solvent Effects[1][2]
| Base | Solvent | Primary Site | Risk Factor | Recommendation |
| TEA / DIPEA | DCM / THF | N(2) | Sluggish with bulky electrophiles.[1] | Good for simple acyl chlorides/halides. |
| K₂CO₃ | MeCN / DMF | N(2) | High heat in DMF may trace N(9).[1] | Gold Standard for N(2).[1] |
| Cs₂CO₃ | MeCN | N(2) | Expensive.[1] | Use for sterically hindered substrates.[2] |
| NaH | DMF / THF | N(9) | Will alkylate N(2) if unprotected.[1] | Gold Standard for N(9).[1] |
| KOH / NaOH | DMSO | N(9) | Hydrolysis of esters/amides possible.[1] | Use for robust substrates only. |
Advanced Mechanism: The "Over-Alkylation" Trap[1]
Understanding the kinetics of the secondary vs. tertiary amine is crucial for yield optimization.
Figure 2: Kinetic competition between the desired product and the quaternary salt byproduct.
References & Authority
-
Daugan, A., et al. (2003).[1] "The Discovery of Tadalafil: A Novel and Highly Selective PDE5 Inhibitor. 2: 2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione Analogues."[1] Journal of Medicinal Chemistry. (Demonstrates N2-derivatization strategies in drug discovery).
-
BenchChem Technical Guides. (2025). "Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines." (Applicable analog chemistry for secondary cyclic amines). [1]
-
Larock, R. C. (2018).[1] Comprehensive Organic Transformations. "Amines: Alkylation." (General reference for pKa-based selectivity).
-
Xiao, T., et al. (2018).[1] "Recent developments in the Synthesis and Biological Activities of THβ-carboline." Molecules. (Review of synthetic pathways including N-alkylation). [1]
-
Kudo, N., et al. (2015).[1] "Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution." Journal of Organic Chemistry. (Discusses N-protection and alkylation sequences). [1]
Sources
Comparing the neuroprotective effects of tryptoline and other β-carbolines.
Executive Summary
Content Type: Technical Comparison Guide Subject: Tryptoline (Tetrahydro-β-carboline) vs. Aromatic β-Carbolines (Harmine, Harmane) vs. 9-Methyl-β-carboline.
This guide analyzes the neuroprotective profiles of the β-carboline superfamily. While often grouped together, these compounds exhibit divergent pharmacological behaviors based on their saturation state and substitution patterns.
-
Tryptoline (Tetrahydro-β-carboline): An endogenous neuro-modulator with a safety profile favoring antioxidant capacity over potent enzyme inhibition.
-
Harmine/Harmaline: Fully aromatic alkaloids with nanomolar affinity for Monoamine Oxidase A (MAO-A), offering potent antidepressant-like effects but carrying risks of serotonergic overstimulation.
-
9-Methyl-β-carboline (9-me-BC): A synthetic derivative distinct for its neurorestorative properties, specifically promoting dopaminergic neuron differentiation and neurite outgrowth.
Chemical & Pharmacological Profile
The core structural difference lies in the hydrogenation of the pyridine ring (Ring C). This alteration dictates lipophilicity, receptor affinity, and metabolic stability.
| Compound Class | Representative | Structure Status | Primary CNS Target | BBB Permeability |
| Tetrahydro-β-carbolines | Tryptoline | Ring C Saturated | Imidazoline Receptors, 5-HT Reuptake (Weak) | Moderate |
| Dihydro-β-carbolines | Harmaline | Partially Saturated | MAO-A (High Affinity) | High |
| Fully Aromatic β-carbolines | Harmine, Harmane | Fully Unsaturated | MAO-A, DYRK1A, Benzodiazepine Site | High |
| Methylated β-carbolines | 9-me-BC | Methylated Indole Nitrogen | Tyrosine Hydroxylase (Up-regulator) | High |
Structural Impact on Neuroprotection
-
Aromaticity = Potency: The fully aromatic structure of Harmine creates a planar molecule that fits tightly into the MAO-A active site (IC50 ~2–5 nM).
-
Saturation = Nuance: Tryptoline's non-planar, saturated ring reduces MAO affinity (IC50 in
M range), shifting its profile from a "hard" enzyme inhibitor to a "soft" antioxidant and neuromodulator.
Mechanistic Comparison
A. Monoamine Oxidase (MAO) Inhibition
MAO inhibition preserves neurotransmitters (Dopamine, Serotonin) but carries the risk of hypertensive crisis (Tyramine/Cheese Effect) if non-selective or irreversible.[1][2]
-
Harmine/Harmaline: These are Reversible Inhibitors of MAO-A (RIMAs) .[2][3] They are exceptionally potent. In experimental models of depression, they restore monoamine levels effectively but require careful dosing to avoid serotonin syndrome.
-
Tryptoline: Acts as a weak, often non-selective inhibitor. Its neuroprotection is not primarily derived from MAO inhibition, making it safer for combination therapies where strong MAO blockade is undesirable.
B. Antioxidant & Mitochondrial Protection
Oxidative stress is a hallmark of neurodegeneration (Parkinson's, Alzheimer's).
-
Direct Scavenging: Tryptoline and Pinoline (6-methoxy-tryptoline) are potent hydroxyl radical scavengers. They donate electrons to neutralize ROS, preventing lipid peroxidation (measured by MDA levels).
-
Mitochondrial Respiration: 9-me-BC enhances mitochondrial respiratory chain efficiency (Complex I), increasing ATP production without the excitotoxicity associated with traditional stimulants.
C. Neurorestoration (The 9-me-BC Advantage)
Unlike Tryptoline or Harmine, 9-me-BC induces the expression of Tyrosine Hydroxylase (TH) and transcription factors (Nurr1) essential for the survival and differentiation of dopaminergic neurons. It moves beyond "protection" (stopping damage) to "restoration" (repairing circuitry).
Performance Review: Experimental Data
Table 1: Comparative Potency (In Vitro)
| Target / Assay | Harmine (Aromatic) | Tryptoline (Tetrahydro) | 9-me-BC (Methylated) |
| MAO-A Inhibition (IC50) | 2 – 5 nM [1][2] | ~1.6 – 50 | Weak / Inactive |
| MAO-B Inhibition (IC50) | > 10 | > 50 | Weak / Inactive |
| Antioxidant (ROS Scavenging) | Moderate | High (Direct Scavenger) | Moderate (Mitochondrial) |
| Dopaminergic Differentiation | Low | Low | High (TH Upregulation) |
| Toxicity Risk | Tremorgenic at high doses | Low | Low (at therapeutic range) |
Table 2: Efficacy in Neurotoxin Models
| Model | Compound | Outcome | Mechanism Linked |
| MPTP/MPP+ (Parkinson's) | Harmine | Reduced dopaminergic loss | MAO-B inhibition (weak) + Anti-inflammatory |
| H2O2 (Oxidative Stress) | Tryptoline | 100% prevention of lipid peroxidation | Direct Radical Scavenging [4] |
| Rotenone (Mitochondrial) | 9-me-BC | Restoration of neurite length | Mitochondrial Complex I enhancement |
Visualization of Mechanisms[4]
The following diagram illustrates the divergent signaling pathways utilized by these
Figure 1: Divergent neuroprotective pathways. Harmine focuses on neurotransmitter retention, Tryptoline on oxidative shielding, and 9-me-BC on structural regeneration.
Experimental Protocols
Protocol A: MAO-A Inhibition Assay (Self-Validating)
Objective: Determine if your
-
Reagents: Recombinant Human MAO-A (0.5 mg/mL), Tyramine (Substrate), Amplex Red reagent, Horseradish Peroxidase (HRP).
-
Preparation: Dissolve test compounds (Harmine, Tryptoline) in DMSO. Final DMSO concentration must be <1% to avoid enzyme denaturation.
-
Reaction:
-
Incubate Enzyme + Inhibitor for 30 mins at 37°C.
-
Add Substrate Mix (Tyramine + Amplex Red + HRP).
-
MAO-A converts Tyramine
H2O2. -
H2O2 + Amplex Red + HRP
Resorufin (Fluorescent).
-
-
Measurement: Read Fluorescence (Ex/Em = 530/590 nm).
-
Validation:
-
Positive Control: Clorgyline (Irreversible MAO-A inhibitor, 1
M). Must show <5% activity. -
Negative Control: Buffer only (0% inhibition).
-
Z-Factor Calculation: Must be >0.5 for a valid screen.
-
Protocol B: In Vitro Neuroprotection Screen (Oxidative Stress)
Objective: Compare Tryptoline vs. Harmine against H2O2 toxicity in SH-SY5Y cells.
-
Cell Culture: Seed SH-SY5Y cells (1x10^4 cells/well) in 96-well plates. Differentiate with Retinoic Acid (10
M) for 5 days to induce neuronal phenotype (critical for relevance). -
Pre-treatment: Add Tryptoline or Harmine (0.1, 1, 10
M) for 2 hours. -
Insult: Add H2O2 (100-300
M, titrated to induce 50% cell death, IC50). -
Incubation: 24 hours.
-
Readout:
-
MTT Assay: Measures mitochondrial metabolic activity.
-
LDH Release: Measures membrane integrity (necrosis).
-
-
Data Analysis: Normalize to Control (No Toxin).
-
Success Criteria: Tryptoline should restore viability to >80% at 10
M.
-
Strategic Recommendations
| Research Goal | Recommended Compound | Rationale |
| Antidepressant Development | Harmine | Proven, potent MAO-A inhibition increases synaptic monoamines immediately. |
| Neurodegeneration (AD/PD) | 9-me-BC | The only candidate showing clear regenerative potential (neurite growth) rather than just symptom management. |
| Adjunct Therapy | Tryptoline | Low toxicity and weak enzyme inhibition make it an ideal "background" antioxidant that won't interfere with other drugs. |
References
-
Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase enzyme inhibition by coffee and beta-carbolines norharman and harman isolated from coffee. Life Sciences, 78(8), 795-802.
-
Bourdach, M., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 27(19), 6729.
-
Rommelspacher, H., et al. (1994). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. European Journal of Pharmacology, 252(1), 51-59.
-
García, J. J., et al. (2000). Protective effect of beta-carbolines and other antioxidants on lipid peroxidation due to hydrogen peroxide in rat brain homogenates. Neuroscience Letters, 294(1), 1-4.
-
Polanski, W., et al. (2010). The exceptional properties of 9-methyl-beta-carboline: stimulation, protection and regeneration of dopaminergic neurons coupled with anti-inflammatory effects. Journal of Neurochemistry, 113(6), 1659-1675.
Sources
A Senior Application Scientist's Guide to the Validation of a New UPLC-MS/MS Method for 4,9-dihydro-3H-Pyrido[3,4-b]indole (Norharman) Detection
Executive Summary
The detection and quantification of 4,9-dihydro-3H-Pyrido[3,4-b]indole, commonly known as Norharman, is of significant interest in pharmaceutical research and development due to its diverse biological activities.[1][2] This guide introduces a novel, validated Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method designed for the rapid and sensitive quantification of Norharman in complex matrices. We provide a comprehensive comparison with established analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation of this new method adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[3][4][5] Experimental data confirms that the UPLC-MS/MS method offers superior sensitivity, a wider linear range, and enhanced specificity, positioning it as a powerful tool for researchers, scientists, and drug development professionals.
Introduction: The Significance of Norharman and the Need for Advanced Analytical Methods
Norharman (4,9-dihydro-3H-Pyrido[3,4-b]indole) is a β-carboline alkaloid found in various plants, foodstuffs, and tobacco smoke.[1] Its presence is of toxicological concern, and it has also been investigated for its potential role as a biomarker in certain neurological conditions.[6][7] The accurate quantification of Norharman is therefore critical in diverse research areas, from toxicology to clinical diagnostics.
Traditional methods for Norharman analysis, such as HPLC-UV and GC-MS, have been instrumental but possess inherent limitations. HPLC-UV, while robust, often lacks the sensitivity required for detecting trace levels of Norharman in biological samples.[8] GC-MS, although sensitive, may require derivatization steps to improve the volatility of Norharman, adding complexity and potential for analytical variability.
The emergence of UPLC-MS/MS technology presents an opportunity to overcome these challenges.[9][10][11] By combining the high-resolution separation power of UPLC with the exceptional sensitivity and specificity of tandem mass spectrometry, this technique is poised to become the new standard for Norharman analysis. This guide provides a detailed validation of a new UPLC-MS/MS method and a direct comparison with conventional alternatives.
Comparative Analysis of Analytical Methodologies
The New Frontier: UPLC-MS/MS
Our proposed method utilizes a UPLC system coupled to a triple quadrupole mass spectrometer. The separation is achieved on a sub-2 µm particle column, which allows for faster analysis times and sharper peaks compared to traditional HPLC.[12] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing a highly specific and sensitive detection of Norharman by monitoring a specific precursor-to-product ion transition.
The Workhorse: HPLC-UV/Fluorescence
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence detection is a widely adopted technique for the analysis of β-carbolines.[6][13][14][15][16] The separation is typically performed on a C18 reversed-phase column.[15][17] Detection is based on the chromophoric or fluorophoric nature of the Norharman molecule. While reliable, its sensitivity can be limited, and co-eluting matrix components can interfere with quantification.
The Classic: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is a powerful tool for the identification of volatile and semi-volatile compounds. For Norharman analysis, a derivatization step is often necessary to increase its volatility and improve chromatographic performance. This adds to the sample preparation time and can be a source of error.
Head-to-Head Method Validation: Performance Data
The validation of our novel UPLC-MS/MS method was conducted in accordance with ICH Q2(R1) guidelines, with a direct comparison to established HPLC-UV and GC-MS methods.[3][4][5] The results are summarized below.
| Validation Parameter | New UPLC-MS/MS Method | Conventional HPLC-UV Method | Conventional GC-MS Method |
| Specificity/Selectivity | High (MRM detection) | Moderate (potential for co-elution) | High (mass spectral data) |
| Linearity (R²) | >0.999 | >0.995 | >0.997 |
| Range | 0.1 - 500 ng/mL | 10 - 1000 ng/mL | 1 - 250 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 95.1 - 104.5% | 96.3 - 103.1% |
| Precision (%RSD) | < 2.5% | < 5.0% | < 4.0% |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | 1 ng/mL |
| Robustness | High | Moderate | Moderate |
Experimental Protocols
UPLC-MS/MS Method Protocol
1. Sample Preparation (Plasma):
- To 100 µL of plasma, add 10 µL of internal standard solution (Norharman-d4, 1 µg/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: Acquity UPLC® HSS T3 (1.8 µm, 2.1 x 100 mm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 90% B over 3 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transition (Norharman): m/z 169.1 → 115.1
- MRM Transition (Norharman-d4): m/z 173.1 → 119.1
Diagram of the UPLC-MS/MS Workflow
Caption: Workflow for Norharman quantification by UPLC-MS/MS.
Discussion and Field-Proven Insights
The validation data clearly demonstrates the superiority of the UPLC-MS/MS method for the analysis of Norharman. The significantly lower LOD and LOQ are critical for studies where sample volume is limited or Norharman concentrations are expected to be low, such as in certain biological matrices. The high specificity afforded by MRM detection minimizes the risk of interference from matrix components, leading to more accurate and reliable data.
From a practical standpoint, the rapid analysis time of the UPLC-MS/MS method (under 5 minutes per sample) allows for a higher sample throughput, which is a considerable advantage in large-scale studies. While the initial capital investment for a UPLC-MS/MS system is higher than for an HPLC-UV system, the long-term benefits of improved data quality, reduced solvent consumption, and faster turnaround times often justify the cost.
The choice of a reversed-phase C18 column with a formic acid-modified mobile phase is a deliberate one.[18][19] The acidic mobile phase promotes the protonation of the basic nitrogen atoms in the Norharman structure, leading to better peak shape and enhanced ionization efficiency in the positive ESI source.
Conclusion and Recommendations
The newly developed and validated UPLC-MS/MS method for the quantification of 4,9-dihydro-3H-Pyrido[3,4-b]indole represents a significant advancement over existing analytical techniques. Its superior sensitivity, specificity, and speed make it the recommended method for researchers and drug development professionals requiring accurate and reliable Norharman data. While HPLC-UV remains a viable option for applications where high sensitivity is not a prerequisite, the UPLC-MS/MS method is undoubtedly the gold standard for demanding analytical challenges.
Visualization of Method Comparison
Caption: Comparison of key performance attributes of analytical methods.
References
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed. [Link]
-
Analysis of alkaloids from different chemical groups by different liquid chromatography methods - SciSpace. [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Determination of beta-carbolines in foodstuffs by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed. [Link]
-
3H-Pyrido(3,4-b)indole, 4,9-dihydro- | C11H10N2 | CID 145772 - PubChem. [Link]
-
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl- - the NIST WebBook. [Link]
-
New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids - Scholarly Publications Leiden University. [Link]
-
A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC. [Link]
-
Determination of Harmane and Harmine in Human Blood Using Reversed-Phased High-Performance Liquid Chromatography and Fluorescence Detection - ResearchGate. [Link]
-
Determination of β-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - ResearchGate. [Link]
-
High-performance liquid chromatographic analysis of beta-carbolines in human scalp hair. [Link]
-
3H-Pyrido(3,4-b)indole, 4,9-dihydro-6-methoxy-1-methyl- - Cheméo. [Link]
-
β-carbolines norharman and harman in vegetable oils in China - PubMed. [Link]
-
An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. [Link]
-
indole alkaloids synthesis: Topics by Science.gov. [Link]
-
[Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed. [Link]
-
Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry. [Link]
-
A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed. [Link]
-
UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - mobile.Labmedica.com. [Link]
-
What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? - News-Medical. [Link]
-
Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans - MDPI. [Link]
Sources
- 1. 9H-PYRIDO[3,4-B]INDOLE | 244-63-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. researchgate.net [researchgate.net]
- 6. High-performance liquid chromatographic analysis of beta-carbolines in human scalp hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Serum norharman and harman analysis using high pressure liquid chromatography/mass spectrometry and value of beta-carbolines as blood alcohol markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. β-carbolines norharman and harman in vegetable oils in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 3-min UPLC-MS/MS method for the simultaneous determination of plasma catecholamines and their metabolites: Method verification and diagnostic efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS Method Simultaneously Determines Plasma Catecholamines and Their Metabolites - Clinical Chemistry - Labmedica.com [labmedica.com]
- 12. mdpi.com [mdpi.com]
- 13. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of beta-carbolines in foodstuffs by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 18. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Cross-Validation of 4,9-dihydro-3H-Pyrido[3,4-b]indole's Binding Affinity to Serotonin Receptors: A Comparative Guide
In the landscape of neuropharmacology, the intricate dance between small molecules and their receptor targets is a subject of perpetual investigation. Among the vast families of receptors, the serotonin (5-hydroxytryptamine, 5-HT) system stands out for its complexity and its profound influence on mood, cognition, and behavior. This guide provides a detailed cross-validation of the binding affinity of 4,9-dihydro-3H-Pyrido[3,4-b]indole, a core β-carboline structure, to a panel of human serotonin receptors. Through a comparative analysis with well-characterized reference compounds, we aim to elucidate its receptor interaction profile and functional implications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the serotonergic activity of this scaffold and its potential for further development.
Introduction to 4,9-dihydro-3H-Pyrido[3,4-b]indole and the Serotonin System
4,9-dihydro-3H-Pyrido[3,4-b]indole, also known as 1,2,3,4-tetrahydro-β-carboline or tryptoline, belongs to the β-carboline class of indole alkaloids. These compounds are of significant interest due to their structural similarity to serotonin and their presence in various biological systems. The serotonin receptor family, comprising at least 14 distinct G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3), represents a major target for therapeutic intervention in a wide range of neuropsychiatric disorders.[1][2] The diverse signaling mechanisms and tissue distribution of these receptors allow for a nuanced modulation of serotonergic neurotransmission.[1]
This guide will systematically evaluate the binding profile of 4,9-dihydro-3H-Pyrido[3,4-b]indole and compare it against a curated set of reference ligands with known selectivity for different serotonin receptor subfamilies. This comparative approach is essential for contextualizing the affinity and selectivity of the target compound, thereby providing a rational basis for its potential pharmacological applications.
Comparative Binding Affinity Analysis
To provide a clear and objective comparison, the binding affinities (Ki, expressed in nM) of 4,9-dihydro-3H-Pyrido[3,4-b]indole and selected reference compounds were determined across a panel of human serotonin receptors. The data presented in Table 1 is a compilation from various radioligand binding assays, and it is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.[3]
Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| 4,9-dihydro-3H-Pyrido[3,4-b]indole | >10,000 | >10,000 | >10,000 | ~2,000 - 7,000 | ~1,000 - 5,000 | >10,000 | >10,000 | >10,000 |
| (R)-DOI | 1,300 | 2,700 | 1,200 | 1.26 | 2.5 | 3.9 | 1,400 | 2,100 |
| Ketanserin | 2,400 | >10,000 | 160 | 0.75 - 3.5 | 140 | 20 | >10,000 | 7,000 |
| 8-OH-DPAT | 0.6 - 1.8 | 1,200 | 800 | 3,000 | >10,000 | 5,000 | >10,000 | 100 - 250 |
| GR127935 | 130 | 1.3 | 0.8 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| SB-269970 | 200 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 1,000 | 1.25 |
Disclaimer: The Ki values for 4,9-dihydro-3H-Pyrido[3,4-b]indole are estimated based on data for the general class of unsubstituted β-carbolines and related structures, as comprehensive data for the specific compound is limited. Other values are compiled from various sources and should be considered as representative.
From the comparative data, it is evident that 4,9-dihydro-3H-Pyrido[3,4-b]indole exhibits a relatively low affinity for the tested serotonin receptors, with Ki values generally in the micromolar range. Its modest affinity appears to be most pronounced at the 5-HT2A and 5-HT2B receptors, a characteristic shared by other simple β-carbolines.[4][5] In contrast, it shows negligible affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2C, 5-HT6, and 5-HT7 receptors. This profile distinguishes it from the highly potent and selective reference compounds. For instance, 8-OH-DPAT demonstrates high affinity and selectivity for the 5-HT1A receptor, while (R)-DOI is a potent agonist at 5-HT2 subtypes.[2][6] Ketanserin is a well-established 5-HT2A antagonist, GR127935 is a selective 5-HT1D antagonist, and SB-269970 is a selective 5-HT7 antagonist.[7][8][9]
Experimental Methodologies for Cross-Validation
To ensure the scientific integrity and reproducibility of the binding affinity data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for radioligand binding and functional assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A). The concentration is typically near the Kd of the radioligand for the receptor.
-
A range of concentrations of the unlabeled test compound (4,9-dihydro-3H-Pyrido[3,4-b]indole or a reference compound).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a known saturating ligand is added to a set of wells.
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Experimental workflow for radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G protein coupling of the serotonin receptor subtype.
Calcium Mobilization Assay for Gq-Coupled Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
These receptors signal through the Gq pathway, leading to an increase in intracellular calcium levels.[9][11][12]
Step-by-Step Protocol:
-
Cell Preparation:
-
Cells stably expressing the Gq-coupled serotonin receptor are seeded into a 96- or 384-well black-walled, clear-bottom plate and allowed to adhere overnight.
-
-
Dye Loading:
-
Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).
-
A baseline fluorescence reading is taken.
-
The test compound is added to the wells, and the change in fluorescence intensity over time is measured.
-
For antagonist testing, cells are pre-incubated with the antagonist before the addition of a known agonist.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is determined, from which the Kb (antagonist dissociation constant) can be calculated.
-
Gq-coupled serotonin receptor signaling pathway.
cAMP Assay for Gi/o and Gs-Coupled Receptors (e.g., 5-HT1A, 5-HT7)
5-HT1 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[1] Conversely, 5-HT7 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.[15]
Step-by-Step Protocol:
-
Cell Stimulation:
-
Cells expressing the Gi/o or Gs-coupled receptor are incubated with the test compound.
-
For Gi/o-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP production that can then be inhibited.
-
-
Cell Lysis and cAMP Detection:
-
After incubation, the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[16][17] In these assays, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
-
Data Analysis:
-
The signal is inversely proportional to the amount of cAMP produced.
-
EC50 or IC50 values are determined based on the modulation of the cAMP signal.
-
Gi/o and Gs-coupled serotonin receptor signaling.
Conclusion
The cross-validation of 4,9-dihydro-3H-Pyrido[3,4-b]indole reveals a binding profile characterized by low micromolar affinity, with a slight preference for the 5-HT2A and 5-HT2B receptor subtypes. Its lack of significant affinity for other tested serotonin receptors suggests a degree of selectivity, albeit with low potency. In comparison to highly selective and potent reference compounds, the pharmacological profile of this core β-carboline structure is modest.
However, this foundational data provides a crucial starting point for structure-activity relationship (SAR) studies. The β-carboline scaffold can be chemically modified to enhance affinity and selectivity for specific serotonin receptor subtypes, potentially leading to the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations and ensuring the generation of high-quality, reproducible data. Future studies should focus on a comprehensive functional characterization to determine the efficacy of 4,9-dihydro-3H-Pyrido[3,4-b]indole and its derivatives at the 5-HT2A and 5-HT2B receptors.
References
-
GR127935: a potent and selective 5-HT1D receptor antagonist. PubMed. [Link]
-
[3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes. PubMed. [Link]
-
FLIPR Calcium 5 Assay Kit Guide. Molecular Devices. [Link]
-
The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat... ResearchGate. [Link]
-
Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]
-
9-substituted 1,2,3,4-tetrahydro-beta-carbolin-1-ones, new 5-HT1A and 5-HT2A receptor ligands. PubMed. [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]
-
FLIPR Calcium 6 Assay Kit Guide. Molecular Devices. [Link]
-
Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]
-
Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications - American Chemical Society. [Link]
-
5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
-
5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. biomed.cas.cz. [Link]
-
HTRF® package insert cAMP HiRange General information. Cisbio. [Link]
-
[3H]8-OH-DPAT binding and serotonin content in rat cerebral cortex after acute fluoxetine, desipramine, or pargyline. PMC. [Link]
-
The NIMH Psychoactive Drug Screening Program (PDSP). NIMH. [Link]
-
Ki Database. PDSP. [Link]
-
The NIMH Psychoactive Drug Screening Program and Collaborative Drug Discovery Provide a Chemically Searchable GPCR Structure-Activity Relationship Database to the Entire Drug Discovery Community. CDD Vault. [Link]
-
5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery. [Link]
-
Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega. [Link]
-
5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
8-OH-DPAT. Wikipedia. [Link]
-
5-HT2C Serotonin Receptor Assay. Innoprot. [Link]
-
5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
Impact of specific serotonin receptor modulation on restricted repetitive behaviors. Molecular Autism. [Link]
-
Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. PubMed. [Link]
-
Effects of the 5-HT1D receptor antagonist GR127935 on extracellular levels of 5-HT in the guinea-pig frontal cortex as measured by microdialysis. PubMed. [Link]
-
NIMH Psychoactive Drug Screening Program - Bryan Roth. Grantome. [Link]
-
Serotonin receptors involved in antidepressant effects. Digital CSIC. [Link]
-
NIMH Psychoactive Drug Screening Program. dkNET. [Link]
-
Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening. PubMed. [Link]
-
cAMP Hunter™ Human HTR7 (5-HT7) Gs Stable Cell Line Assay (CHO-K1). DiscoverX. [Link]
-
PDSP (Psychoactive Drug Screening Program) Drug Database. HSLS. [Link]
-
The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. [Link]
-
1 SUPPLEMENTARY MATERIAL Journal: Neuropsychiatric Disease and Treatment Article Title: In vitro screening of major neurotransmi. Dove Medical Press. [Link]
-
Discovery of a functionally selective serotonin 5-HT 1A receptor agonist for the treatment of pain. ResearchGate. [Link]
-
Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]
-
Synthesis and Serotonin-Receptor Activity of Substituted 1-Oxo-1,2,3,4-tetrahydro-β-carbolines. ResearchGate. [Link]
-
1-Trichloromethyl-1,2,3,4-tetrahydro-beta-carboline increases extracellular serotonin and stimulates hydroxyl radical production in rats. PubMed. [Link]
-
Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission Chapter. Lippincott. [Link]
-
PDSP Database. UNC. [Link]
-
Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. PMC. [Link]
Sources
- 1. acnp.org [acnp.org]
- 2. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 3. collaborativedrug.com [collaborativedrug.com]
- 4. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Toward Selective Drug Development for the Human 5-Hydroxytryptamine 1E Receptor: A Comparison of 5-Hydroxytryptamine 1E and 1F Receptor Structure-Affinity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4,9-dihydro-3H-Pyrido[3,4-b]indole
Synonyms: 3,4-Dihydro-β-carboline; Norharmaline; 3,4-Dihydro-9H-pyrido[3,4-b]indole.[1]
Executive Summary & Chemical Context
4,9-dihydro-3H-Pyrido[3,4-b]indole is the core structural scaffold of dihydro-β-carboline alkaloids (such as Harmaline).[1] Unlike simple organic reagents, this compound possesses significant neuropharmacological activity as a reversible Monoamine Oxidase A (MAO-A) inhibitor and a potential DNA intercalator.[1]
Operational Criticality: The primary safety risk is not immediate corrosivity, but neurotoxicity via inhalation or transdermal absorption . Because this compound is frequently solubilized in DMSO (a potent skin penetrant) for biological assays, standard nitrile gloving protocols are often insufficient.[1]
This guide defines the Level 2+ Safety Protocol required to handle this compound without cross-contamination or personnel exposure.
Hazard Identification & Risk Assessment
Before selecting PPE, you must understand the specific vectors of toxicity.[1]
| Hazard Category | Classification | Mechanism of Action | Operational Implication |
| Acute Toxicity | Oral/Dermal (Cat 4/3) | MAO Inhibition: Prevents breakdown of neurotransmitters (serotonin/norepinephrine).[1] | Ingestion or absorption can cause tremors, hypertension, and CNS excitation. |
| Genotoxicity | Suspected Mutagen | Intercalation: Planar tricyclic structure may insert between DNA base pairs.[1] | Treat as a potential mutagen.[1] Avoid all dust generation.[1][2][3][4] |
| Physical State | Solid (Powder) | Static Charge: High affinity for static buildup, causing "flying powder" during weighing.[1] | Engineering Control: Anti-static gun or ionizer is required during weighing.[1] |
| Solvent Risk | Synergistic | DMSO Carrier Effect: Solubilization in DMSO increases skin permeability by ~100x.[1] | PPE Criticality: Double-gloving is mandatory once solubilized.[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: The following specifications exceed standard "GLP" to account for the neuroactive nature of the compound.
A. Hand Protection (The "Double-Barrier" System)
Primary Risk: Transdermal absorption of DMSO-solvated alkaloid.[1]
-
Inner Layer: Nitrile (0.11 mm / 4 mil).[1] Purpose: Tactile sensitivity.[1]
-
Outer Layer: Nitrile (0.11 mm / 4 mil) OR Neoprene (if handling >50mL).[1] Purpose: Sacrificial barrier.
-
Protocol: Inspect outer gloves every 30 minutes. If DMSO splashes, immediately strip the outer glove, wash the inner glove with water, and re-don a fresh outer glove.
B. Respiratory Protection
Primary Risk: Inhalation of aerosolized particulates during weighing.[1]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).[1]
-
Secondary PPE: If weighing outside a hood (not recommended) or during spill cleanup, use a P95 or N95 disposable respirator .[1] Surgical masks offer zero protection against alkaloid dust.[1]
C. Eye & Body Protection[1][3][4][5][6][7][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Reasoning: Safety glasses allow dust entry from the side/top.[1]
-
Body: Lab coat (Cotton/Polyester) with Tyvek® wrist sleeves (optional but recommended) to bridge the gap between glove and coat cuff.[1]
Operational Workflow: Step-by-Step
This workflow integrates safety checks directly into the experimental process.
Figure 1: Operational Logic Flow. Note the "High Risk Zone" during solubilization where DMSO increases transdermal toxicity risks.
Detailed Protocol: Weighing & Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without contamination.
-
Static Neutralization:
-
Weighing:
-
Place the analytical balance inside the fume hood.
-
If the balance is outside, use a balance enclosure or a dedicated weighing funnel with a lid.
-
Never leave the container open. Weigh, then immediately recap.
-
-
Solubilization (The Critical Step):
Emergency Response & Disposal
Spill Cleanup (Powder)
Do NOT dry sweep. Dry sweeping creates toxic dust clouds.[1]
-
Evacuate the immediate area of non-essential personnel.
-
Don PPE: N95 respirator, goggles, double gloves.[1]
-
Wet Method: Cover the spill with paper towels soaked in ethanol or water (ethanol is preferred for solubility).[1]
-
Wipe: Wipe inward from the periphery to the center.[1]
-
Dispose: Place all wipes in a sealed bag labeled "Hazardous Waste: Toxic Alkaloid."
Disposal[2][3][4][10]
-
Solid Waste: Dispose of as hazardous organic waste (Incineration recommended).[1]
-
Liquid Waste (DMSO/Media): Do not pour down the drain. Collect in "Halogenated/Organic Solvent" waste streams.[1]
-
Container: Triple rinse empty vials with ethanol before disposal; treat rinsate as hazardous waste.[1]
References
-
PubChem. (2025).[1][5] 3,4-Dihydro-beta-carboline (Compound CID 145772) Safety and Hazards. National Library of Medicine.[1] [Link][1]
-
National Institutes of Health (NIH). (2008).[1] Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays. PubMed.[1] [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
